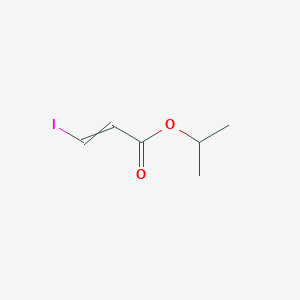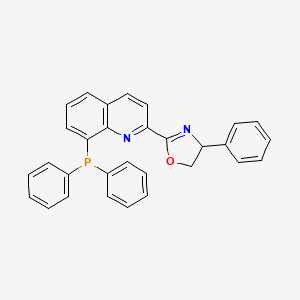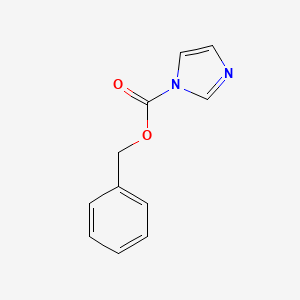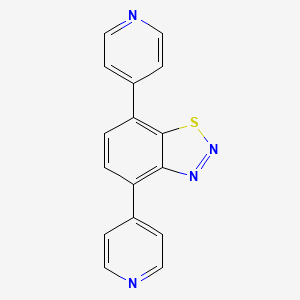![molecular formula C27H30NOP B12497911 (4S)-2-[1-[2-(Diphenylphosphino)phenyl]-1-methylethyl]-4,5-dihydro-4-(1-methylethyl)oxazole](/img/structure/B12497911.png)
(4S)-2-[1-[2-(Diphenylphosphino)phenyl]-1-methylethyl]-4,5-dihydro-4-(1-methylethyl)oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4-isopropyl-4,5-dihydro-1,3-oxazole is a chiral, bidentate ligand derived from the amino alcohol valinol. It belongs to a broader class of phosphinooxazolines ligands and has found application in asymmetric catalysis . This compound is notable for its ability to form stable complexes with various metals, making it valuable in catalytic processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4-isopropyl-4,5-dihydro-1,3-oxazole typically involves the following steps :
Formation of the Phosphine Moiety: This step involves the reaction between 2-bromobenzonitrile and chlorodiphenylphosphine.
Formation of the Oxazoline Ring: The oxazoline ring is formed in a Witte Seeliger reaction.
Complex Formation: The resulting product is an air-stable zinc complex, which must be treated with bipyridine to obtain the free ligand.
The synthesis is performed under an inert atmosphere (argon or nitrogen) to avoid contact with air, although the final product is not air-sensitive.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反应分析
Types of Reactions
2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4-isopropyl-4,5-dihydro-1,3-oxazole undergoes various types of reactions, including:
Oxidation: The phosphine moiety can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly involving the phosphine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under mild conditions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphine derivatives.
科学研究应用
2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4-isopropyl-4,5-dihydro-1,3-oxazole has several scientific research applications :
Chemistry: It is widely used in asymmetric catalysis, particularly in the hydrogenation of olefins.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloenzymes and other metal-dependent biological processes.
Industry: It is used in the production of fine chemicals and in various catalytic processes.
作用机制
The mechanism of action of 2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4-isopropyl-4,5-dihydro-1,3-oxazole involves its ability to form stable complexes with transition metals . These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The phosphine and oxazoline groups coordinate to the metal center, stabilizing the transition state and enhancing the reaction rate.
相似化合物的比较
Similar Compounds
- 1,3-Bis(diphenylphosphino)propane (DPPP)
- 1,2-Bis(diphenylphosphino)benzene (DPPB)
- 2-(2-(4-Bromophenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Uniqueness
2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4-isopropyl-4,5-dihydro-1,3-oxazole is unique due to its chiral nature and its ability to form highly stable complexes with metals. This stability and chiral induction make it particularly valuable in asymmetric catalysis, where it can produce enantiomerically pure products with high efficiency.
属性
分子式 |
C27H30NOP |
|---|---|
分子量 |
415.5 g/mol |
IUPAC 名称 |
diphenyl-[2-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]phenyl]phosphane |
InChI |
InChI=1S/C27H30NOP/c1-20(2)24-19-29-26(28-24)27(3,4)23-17-11-12-18-25(23)30(21-13-7-5-8-14-21)22-15-9-6-10-16-22/h5-18,20,24H,19H2,1-4H3 |
InChI 键 |
IXFGFYRYWCQJAT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1COC(=N1)C(C)(C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(2,6-Dimethoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B12497828.png)
![2-{[2-(Benzyloxy)-5-chlorobenzyl]amino}ethanol](/img/structure/B12497834.png)


![Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(phenylacetyl)amino]benzoate](/img/structure/B12497852.png)
![4-hydroxy-2-(piperidin-1-yl)-5-(pyridin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12497854.png)

![Azepan-1-yl[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B12497859.png)
![Methyl 3-amino-4-[(2,4-dimethylphenyl)sulfonyl]-5-(piperidin-1-yl)thiophene-2-carboxylate](/img/structure/B12497871.png)


![5-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-2-(piperidin-1-yl)pyridine](/img/structure/B12497889.png)

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethanone](/img/structure/B12497902.png)
